molecular formula C6H7Br2NO2 B12718092 beta-Cyanoethyl 2,3-dibromopropionate CAS No. 27983-69-3

beta-Cyanoethyl 2,3-dibromopropionate

Cat. No.: B12718092
CAS No.: 27983-69-3
M. Wt: 284.93 g/mol
InChI Key: BERJRPXTZCHORG-UHFFFAOYSA-N
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Description

Beta-Cyanoethyl 2,3-dibromopropionate: is a chemical compound with the systematic name hydracrylonitrile, 2,3-dibromopropionate (ester) . It is known for its unique structure, which includes both cyano and dibromo functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beta-Cyanoethyl 2,3-dibromopropionate typically involves the reaction of 2,3-dibromopropionic acid with beta-cyanoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-Cyanoethyl 2,3-dibromopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

Beta-Cyanoethyl 2,3-dibromopropionate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of beta-Cyanoethyl 2,3-dibromopropionate involves its interaction with specific molecular targets. The cyano and dibromo groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The exact pathways and molecular targets depend on the specific application and conditions .

Comparison with Similar Compounds

Uniqueness: Beta-Cyanoethyl 2,3-dibromopropionate is unique due to the presence of both cyano and dibromo groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical syntheses and research applications .

Properties

CAS No.

27983-69-3

Molecular Formula

C6H7Br2NO2

Molecular Weight

284.93 g/mol

IUPAC Name

2-cyanoethyl 2,3-dibromopropanoate

InChI

InChI=1S/C6H7Br2NO2/c7-4-5(8)6(10)11-3-1-2-9/h5H,1,3-4H2

InChI Key

BERJRPXTZCHORG-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)C(CBr)Br)C#N

Origin of Product

United States

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